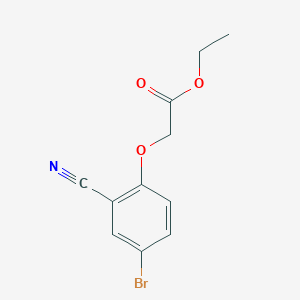

Ethyl (4-bromo-2-cyanophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (4-bromo-2-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H10BrNO3 . It has an average mass of 284.106 Da and a monoisotopic mass of 282.984406 Da .

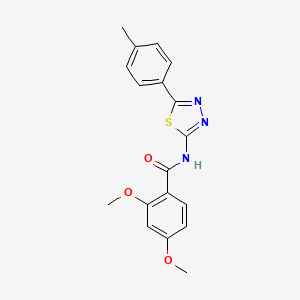

Molecular Structure Analysis

The molecular structure of Ethyl (4-bromo-2-cyanophenoxy)acetate consists of 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl (4-bromo-2-cyanophenoxy)acetate is a solid at room temperature . The molecular weight of the compound is 284.11 .Applications De Recherche Scientifique

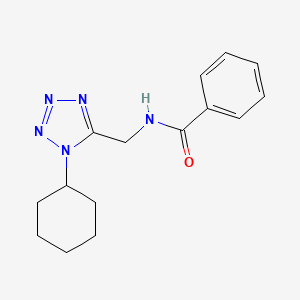

Synthesis of Precursors for Hypoglycemic Agents Ethyl (4-bromo-2-cyanophenoxy)acetate is used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, which serves as a precursor for novel dual hypoglycemic agents. The facile synthesis method avoids reaction complexity and yields pure crystals suitable for further applications in diabetes management (Altowyan et al., 2022).

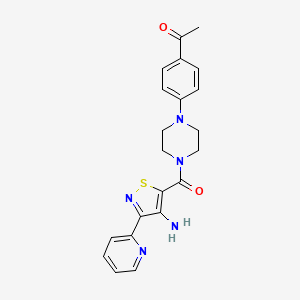

Marine Natural Product Research In marine biology, this compound is related to the study of nitrogen-containing bromophenols isolated from marine red algae. These bromophenols exhibit potent scavenging activity against radicals, indicating potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Crystal Structure Analysis Ethyl (4-bromo-2-cyanophenoxy)acetate contributes to the understanding of molecular packing in crystallography. Studies reveal insights into the cooperative non-covalent interactions within molecular structures, enhancing our understanding of material properties (Mohamed et al., 2017).

Antioxidant Phenolic Compounds Research This chemical plays a role in the extraction and isolation of antioxidant phenolic compounds from natural sources, like walnut kernels. These compounds are significant for their antioxidant activities, which are influential in health and disease prevention (Zhang et al., 2009).

Reactions with Nucleophiles In organic chemistry, ethyl (4-bromo-2-cyanophenoxy)acetate is used to study reactions with various nucleophiles. Understanding these reactions is crucial for developing new synthetic methodologies and compounds (Maadadi et al., 2016).

Synthesis of Anti-inflammatory and Antidyslipidemic Agents It is involved in the synthesis of compounds with potential bioactivity as analgesic and antidyslipidemic agents. This demonstrates its role in developing new therapeutic agents (Navarrete-Vázquez et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

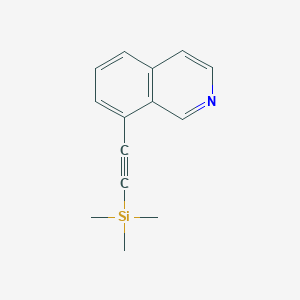

It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including glucocorticoid metabolism .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Propriétés

IUPAC Name |

ethyl 2-(4-bromo-2-cyanophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDCLCMPWGYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-bromo-2-cyanophenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)

![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2919849.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2919855.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2919858.png)